molecular formula C27H36N4O4 B2571888 tert-butyl 4-(4-{N'-[(4-tert-butylphenyl)carbonyloxy]carbamimidoyl}phenyl)piperazine-1-carboxylate CAS No. 1273562-42-7

tert-butyl 4-(4-{N'-[(4-tert-butylphenyl)carbonyloxy]carbamimidoyl}phenyl)piperazine-1-carboxylate

Cat. No.: B2571888
CAS No.: 1273562-42-7
M. Wt: 480.609
InChI Key: GGQVAKPEOXOIDT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-{N'-[(4-tert-butylphenyl)carbonyloxy]carbamimidoyl}phenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C27H36N4O4 and its molecular weight is 480.609. The purity is usually 95%.
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Biological Activity

Tert-butyl 4-(4-{N'-[(4-tert-butylphenyl)carbonyloxy]carbamimidoyl}phenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a tert-butyl group and a carbamimidoyl moiety, which contributes to its biological activity. The structural formula can be represented as follows:

C19H26N4O3\text{C}_{19}\text{H}_{26}\text{N}_{4}\text{O}_{3}

Antibacterial Properties

Recent studies have demonstrated that related piperazine derivatives exhibit notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). For example, one study reported that a derivative showed effective bactericidal properties at low concentrations (0.78-3.125 μg/mL), comparable to last-resort antibiotics like vancomycin and linezolid .

Compound Target Bacteria Concentration (μg/mL) Activity
Compound 44MRSA0.78 - 3.125Bactericidal
Compound 44VREfm0.78 - 3.125Bactericidal

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have indicated that piperazine derivatives can induce apoptosis in cancer cell lines by modulating various signaling pathways. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth through cell cycle arrest mechanisms .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include the formation of the piperazine ring followed by the introduction of substituents. A common method includes:

  • Formation of Piperazine Derivative :
    • Reaction of tert-butyl isocyanate with piperazine.
    • Subsequent treatment with appropriate phenolic compounds.
  • Carbamimidoyl Group Introduction :
    • Utilizing coupling agents to attach the carbamimidoyl moiety to the piperazine structure.

Case Studies

  • Antibacterial Efficacy : A study analyzed the antibacterial efficacy of related compounds against biofilm-forming strains, revealing significant activity against resistant strains, which underscores the potential for developing new antibiotics from this class of compounds .
  • Cancer Cell Studies : In another investigation, derivatives were tested on various cancer cell lines, showing a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting their utility in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity
Recent studies have synthesized derivatives of similar structures to evaluate their anti-inflammatory properties. For instance, a series of tert-butyl substituted phenylcarbamate derivatives were investigated for their efficacy against inflammation. These compounds demonstrated significant inhibition of edema in animal models when compared to standard anti-inflammatory drugs like indomethacin, with inhibition values ranging from 39% to 54% within hours post-administration .

GPR119 Agonism
Another promising application is in the treatment of type 2 diabetes mellitus (T2DM). Compounds like tert-butyl 4-propioloylpiperazine-1-carboxylate have been synthesized using click chemistry to enhance their interaction with GPR119, a G-protein coupled receptor involved in glucose metabolism. Some derivatives showed comparable or improved efficacy against known agonists, indicating potential for therapeutic development in metabolic disorders .

Material Science

Polymer Synthesis
The compound can serve as an intermediate in the synthesis of functional polymers. Its unique structure allows for modifications that can lead to materials with specific properties such as increased thermal stability or enhanced mechanical strength. Research into the use of piperazine derivatives in polymer chemistry has shown that they can be incorporated into various polymer matrices, yielding materials suitable for advanced applications in coatings and composites.

Case Studies

StudyObjectiveFindings
Study on Anti-inflammatory Activity Evaluate anti-inflammatory potentialCompounds exhibited significant inhibition of paw edema (39%-54%) compared to indomethacin .
GPR119 Agonist Development Synthesize and test agonists for GPR119Four analogs showed strong binding affinity and potential for T2DM treatment .
Polymer Applications Investigate use in polymer synthesisSuccessful incorporation into polymer matrices leading to enhanced material properties.

Properties

IUPAC Name

tert-butyl 4-[4-[(Z)-N'-(4-tert-butylbenzoyl)oxycarbamimidoyl]phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O4/c1-26(2,3)21-11-7-20(8-12-21)24(32)35-29-23(28)19-9-13-22(14-10-19)30-15-17-31(18-16-30)25(33)34-27(4,5)6/h7-14H,15-18H2,1-6H3,(H2,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQVAKPEOXOIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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